REACTION_SMILES
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[CH3:1][C:2]([O:3][C:5]([CH3:6])=[O:7])=[O:4].[CH3:8][C:9]1([CH3:19])[CH2:10][NH:11][CH2:12][c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]21.[Cl:20][CH2:21][Cl:22]>>[C:5]([CH3:6])(=[O:7])[N:11]1[CH2:10][C:9]([CH3:8])([CH3:19])[c:18]2[c:13]([cH:14][cH:15][cH:16][cH:17]2)[CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CNCc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC(=O)N1Cc2ccccc2C(C)(C)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |